6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one
Description
Molecular Formula: C₁₀H₉BrOS
Molecular Weight: 257.15 g/mol
CAS Number: 1153834-53-7
IUPAC Name: 6-Bromo-2,3-dihydrothiochromen-4-one
Key Features:
- A sulfur-containing heterocyclic compound with a fused benzene and thiopyran ring.
- Bromine substituent at position 6 and a methyl group at position 2.
Properties
IUPAC Name |
6-bromo-3-methyl-2,3-dihydrothiochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrOS/c1-6-5-13-9-3-2-7(11)4-8(9)10(6)12/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNLXTWNCLJRKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSC2=C(C1=O)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one
The most common and direct approach to prepare the target compound is the bromination of the corresponding 3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one precursor.
- Reagents and Conditions: Bromine (Br2) is used as the brominating agent in an inert organic solvent such as dichloromethane (CH2Cl2).
- Temperature Control: The reaction is typically conducted at low temperatures (0 to 5 °C) to moderate the reaction rate and minimize over-bromination or decomposition.
- Reaction Monitoring: The progress is monitored by chromatographic and spectroscopic techniques to ensure selective monobromination at the 6-position.
- Workup and Purification: After completion, the reaction mixture is quenched, and the product is isolated by standard extraction and purified by column chromatography.
This method is favored for its operational simplicity and relatively high regioselectivity.
Cyclization via α-Substituted o-(Methylsulfonyl)styrenes and LDA-Mediated Cyclization
A more elaborate synthetic route, reported in heterocyclic chemistry literature, involves:
- Starting from α-substituted o-bromostyrenes.
- Conversion to α-substituted o-(methylsulfonyl)styrenes via a two-step sequence involving lithiation, sulfur insertion, and methylation.
- Oxidation of methyl sulfides to methyl sulfone derivatives.
- Treatment with lithium diisopropylamide (LDA) at low temperature (-78 °C) to induce cyclization forming the 3,4-dihydro-2H-1-benzothiopyran skeleton.
- Optional electrophilic substitution at the 4-position before aqueous workup to yield 4,4-disubstituted derivatives.
This method allows for the preparation of various substituted benzothiopyran derivatives, including 6-bromo analogs, by selecting appropriate α-substituents on the starting styrenes.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Butyllithium, THF, -78 °C | Generation of α-lithiostyrenes |
| 2 | Sulfur, methyl iodide | Formation of α-substituted o-(methylsulfanyl)styrenes |
| 3 | m-Chloroperbenzoic acid (MCPBA) | Oxidation to methyl sulfone derivatives |
| 4 | LDA, THF, -78 °C to 0 °C | Cyclization to 3,4-dihydro-2H-1-benzothiopyran 1,1-dioxides |
Yields for these cyclization products typically range from 44% to 81%, depending on the substituents on the aromatic ring, with electron-donating groups sometimes lowering yields due to intermediate instability.
Industrial and Scale-Up Considerations
In industrial contexts, the synthesis is optimized for yield, purity, and reproducibility:
- Continuous Flow Reactors: Used to control exothermic bromination reactions and improve safety.
- Automated Systems: Enable precise control of reaction parameters (temperature, reagent addition rate).
- Purification: Crystallization and chromatographic techniques are optimized to isolate the target compound with high purity (>95%).
These methods ensure consistent quality necessary for pharmaceutical or material science applications.
Summary Table of Preparation Routes
| Method | Starting Material | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Direct Bromination | 3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one | Br2, CH2Cl2, 0–5 °C | Moderate to High | Simple, selective bromination |
| LDA-Mediated Cyclization | α-substituted o-bromostyrenes | n-BuLi, S, MeI, MCPBA, LDA, THF, -78 °C to 0 °C | 44–81 | Allows substitution variation, more steps |
| Industrial Scale Optimization | Same as above | Continuous flow, automated control | High | Enhanced safety, reproducibility |
Research Findings and Notes
- The LDA-mediated cyclization method provides a versatile synthetic platform for various substituted benzothiopyrans, including those with halogen substituents like bromine at the 6-position.
- Electron-donating substituents on the aromatic ring can reduce yields due to less stable intermediates in the cyclization step.
- Bromination conditions must be carefully controlled to avoid polybromination or degradation of the benzothiopyran ring system.
- The described synthetic methods have been validated through spectral data (NMR, IR) and elemental analysis confirming the structure and purity of the products.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, palladium-catalyzed coupling reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiopyran derivatives.
Scientific Research Applications
6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Halogen-Substituted Analogs
Impact of Halogen :
- Bromine’s larger atomic radius and polarizability enhance reactivity in Suzuki couplings and SN2 reactions compared to chlorine .
Heteroatom Variations
Substituent Position and Functional Group Variations
Structural Effects :
Biological Activity
6-Bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
- IUPAC Name : 6-bromo-3-methyl-3,4-dihydro-2H-thiochromen-4-one
- Molecular Formula : C10H9BrOS
- CAS Number : 1153834-53-7
- Molecular Weight : 257.14 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's bromine atom enhances its reactivity, allowing it to participate in multiple biochemical pathways.
Interaction with Enzymes and Receptors
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : It can bind to various receptors, potentially modulating signaling pathways associated with inflammation and oxidative stress.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines in macrophages.
Antioxidant Activity
The compound has demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity suggests potential applications in diseases where oxidative damage is a contributing factor.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the anti-inflammatory effects in a mouse model of arthritis. Results showed a significant reduction in joint swelling and inflammatory markers. |
| Study 2 | Evaluated antioxidant capacity using DPPH assay; the compound exhibited a notable reduction in DPPH radical concentration, indicating strong scavenging ability. |
| Study 3 | Explored the compound's effects on cancer cell lines; it induced apoptosis in certain types of cancer cells while sparing normal cells, suggesting selective cytotoxicity. |
Q & A
Q. Table 1: Synthesis Parameters for Analogous Benzothiopyranones
| Compound ID | Yield (%) | Melting Point (°C) | Key Reagents |
|---|---|---|---|
| 12 | 78 | 135–136 | 2-Methoxyphenyl |
| 13 | 76 | 179–180 | 2-Nitrophenyl |
| 15 | 72 | 134–135 | Phenylprop-2-enyl |
What advanced spectroscopic techniques are critical for confirming the stereochemistry and substituent positioning in this compound?
Methodological Answer:
- 1H/13C-NMR: Assign proton environments (e.g., methyl groups at δ ~2.5 ppm) and carbonyl carbons (δ ~190 ppm). Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .
- X-Ray Crystallography: Resolve crystal structures of brominated analogs (e.g., 2-(4-bromophenyl)-6-methyl-4H-1-benzopyran-4-one, monoclinic P21/c, a = 13.759 Å) to confirm spatial arrangement .
- High-Resolution MS: Confirm molecular formula (e.g., C₁₀H₉BrOS) with <2 ppm error.
How can mechanistic studies elucidate the reactivity of this compound in cyclocondensation reactions?
Methodological Answer:
- Kinetic Profiling: Use in-situ FTIR or NMR to track intermediates (e.g., enolates or thiopyranone tautomers).
- Computational Modeling: Apply DFT (B3LYP/6-31G*) to map energy barriers for bromine displacement or ring-opening pathways.
- Isotopic Labeling: Introduce ²H or ¹³C at the methyl group to trace regioselectivity in nucleophilic attacks .
How should researchers resolve contradictions in spectral data (e.g., NMR shifts or MS fragmentation) caused by impurities?
Methodological Answer:
- Multi-Technique Cross-Validation: Combine NMR (1H, 13C, DEPT-135), IR (carbonyl stretch ~1680 cm⁻¹), and HRMS to confirm molecular identity .
- Chromatographic Purity: Use HPLC (C18 column, acetonitrile/water gradient) to isolate >95% pure fractions.
- Reference Standards: Compare with CAS-registered analogs (e.g., 8-bromo-3,4-dihydro-2H-1-benzothiopyran-4-one, CAS 11642525) .
What computational approaches predict the bioactivity or reactivity of this compound?
Methodological Answer:
- Molecular Docking: Screen against enzyme targets (e.g., kinases) using AutoDock Vina to prioritize in vitro assays .
- QSAR Modeling: Correlate substituent effects (e.g., bromine electronegativity) with cytotoxicity or solubility.
- Reactivity Descriptors: Calculate Fukui indices to identify electrophilic sites prone to nucleophilic substitution.
What in vitro assays are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- Enzyme Inhibition: Test against cytochrome P450 isoforms (CYP3A4/CYP2D6) using fluorogenic substrates.
- Antimicrobial Screening: Use microbroth dilution (MIC assays) against Gram-positive/negative strains.
- Cytotoxicity: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
How can researchers determine optimal storage conditions to prevent degradation?
Methodological Answer:
- Stability Studies: Store aliquots at –20°C (desiccated) and monitor via HPLC over 6 months.
- Light Sensitivity: Use amber vials to prevent photodegradation of the thiopyranone core.
- Oxygen Exclusion: Purge storage containers with argon to inhibit oxidation of the dihydrothiophene ring .
What synthetic strategies enable isotope labeling (e.g., ²H or ¹³C) for metabolic tracing studies?
Methodological Answer:
- Deuterium Exchange: React the methyl group with D₂O under acidic catalysis (e.g., HCl/DCl).
- ¹³C-Labeled Precursors: Use ¹³C-enriched bromoacetic acid in Friedel-Crafts acylation steps .
What crystallographic procedures ensure high-quality single crystals for structural analysis?
Methodological Answer:
- Solvent Selection: Recrystallize from ethyl acetate/hexane (1:3) to promote slow nucleation.
- Temperature Gradient: Use a cooling rate of 0.5°C/hour from 60°C to 25°C.
- Data Collection: Employ synchrotron radiation (λ = 0.71073 Å) for high-resolution diffraction of bromine-heavy atoms .
How can regioselectivity be controlled during functionalization of the benzothiopyranone core?
Methodological Answer:
- Directing Groups: Introduce electron-withdrawing substituents (e.g., nitro) to meta-direct electrophilic bromination.
- Protecting Groups: Use tert-butyloxycarbonyl (Boc) to shield reactive sites during Suzuki-Miyaura couplings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
